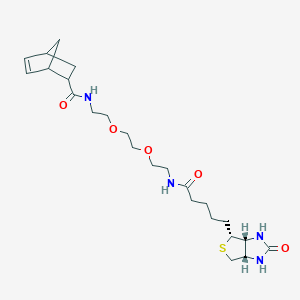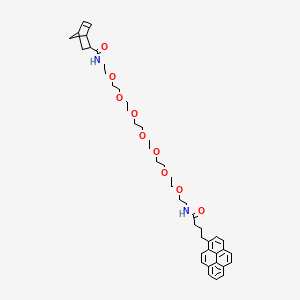
Norbornene-PEG3 Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene-PEG3 Biotin is a compound that combines the norbornene scaffold with a polyethylene glycol (PEG) linker and a biotin moiety. This compound is particularly valuable in biochemical and biomedical research due to its ability to facilitate site-specific labeling and its biocompatibility. The norbornene group is known for its strained ring structure, which makes it highly reactive in certain chemical reactions, while the PEG linker enhances solubility and biotin provides a strong binding affinity to streptavidin, a protein commonly used in various biotechnological applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3 Biotin typically involves several steps:
Preparation of Amine-Terminated Norbornene-PEG: This step involves the synthesis of amine-terminated norbornene-PEG by reacting norbornene with a PEG derivative.
Attachment of Biotin Moiety: The biotin moiety is attached to the amine-terminated norbornene-PEG through a coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Norbornene-PEG: Large-scale production of norbornene-PEG derivatives using optimized reaction conditions to ensure high yield and purity.
Coupling with Biotin: The biotin moiety is coupled to the norbornene-PEG derivative using automated synthesis equipment to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the norbornene moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The norbornene group is highly reactive in substitution reactions, especially in the presence of strained ring structures.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophiles such as thiols or amines under mild conditions.
Major Products:
Oxidation Products: Epoxides and other oxidized derivatives.
Reduction Products: Reduced forms of the norbornene moiety.
Substitution Products: Various substituted norbornene derivatives depending on the nucleophile used.
科学研究应用
Norbornene-PEG3 Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and efficient synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and tissues.
Medicine: Employed in drug delivery systems and diagnostic imaging due to its biocompatibility and ability to target specific sites.
Industry: Utilized in the development of biosensors and other biotechnological tools
作用机制
The mechanism of action of Norbornene-PEG3 Biotin involves several key steps:
Binding to Streptavidin: The biotin moiety binds strongly to streptavidin, forming a stable complex.
Reactivity of Norbornene: The strained ring structure of norbornene makes it highly reactive, allowing it to participate in various chemical reactions.
PEG Linker: The PEG linker enhances solubility and biocompatibility, facilitating the compound’s use in biological systems.
Molecular Targets and Pathways:
Streptavidin-Biotin Interaction: This is the primary molecular target, enabling the compound to be used in a variety of biotechnological applications.
Chemical Reactivity: The norbornene moiety’s reactivity allows it to participate in bioorthogonal reactions, making it useful for site-specific labeling.
相似化合物的比较
Norbornene-PEG-Biotin: Similar in structure but may have different PEG linker lengths.
Psoralen-PEG3-Biotin: Another biotinylated compound used for crosslinking DNA and RNA.
Norcantharidin Derivatives: Compounds with similar norbornene scaffolds used in cancer research.
Uniqueness: Norbornene-PEG3 Biotin is unique due to its combination of a highly reactive norbornene moiety, a biocompatible PEG linker, and a biotin moiety that provides strong binding affinity to streptavidin. This combination makes it particularly valuable in applications requiring site-specific labeling and high biocompatibility .
属性
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O6S/c31-23(4-2-1-3-22-24-21(17-37-22)29-26(33)30-24)27-7-9-34-11-13-36-14-12-35-10-8-28-25(32)20-16-18-5-6-19(20)15-18/h5-6,18-22,24H,1-4,7-17H2,(H,27,31)(H,28,32)(H2,29,30,33)/t18?,19?,20?,21-,22-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICPGGZWAWXESC-FFOGYFITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8114934.png)











